Core Properties of 4-(Bromomethyl)benzo[d]dioxole
Core Properties of 4-(Bromomethyl)benzo[d]dioxole
An In-depth Technical Guide to 4-(Bromomethyl)benzo[d]dioxole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(Bromomethyl)benzo[d]dioxole, a key intermediate in organic synthesis. The document details its chemical properties, a representative synthetic protocol for its utilization, and a logical workflow for its application in the synthesis of bioactive molecules.
4-(Bromomethyl)benzo[d]dioxole, also known as 2,3-(Methylenedioxy)benzyl bromide, is a substituted aromatic compound. Its chemical structure, featuring a bromomethyl group attached to the benzo[d]dioxole core, makes it a valuable reagent for introducing the methylenedioxybenzyl moiety into various molecular scaffolds. This functional group is present in numerous natural products and pharmacologically active compounds.
Quantitative data and key properties of 4-(Bromomethyl)benzo[d]dioxole are summarized in the table below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C₈H₇BrO₂ | [1] |
| Molecular Weight | 215.04 g/mol | [1][2][3] |
| CAS Number | 101417-40-7 | [1] |
| Appearance | White Crystalline Solid (for isomer) | [2] |
| Boiling Point | 269.9°C at 760 mmHg (for isomer) | [4] |
| Melting Point | 45-47 °C (for isomer) | [4] |
| Density | 1.652 g/cm³ (for isomer) | [4] |
Note: Some physical properties listed are for the isomeric 5-(Bromomethyl)benzo[d]dioxole, as specific data for the 4-isomer is less commonly reported. The chemical properties are expected to be similar.
Experimental Protocol: Synthesis of a Benzodiazepine Analogue
The following protocol describes a representative multi-step synthesis of a novel benzodiazepine analogue, utilizing 4-(Bromomethyl)benzo[d]dioxole as a key starting material. The benzodioxole moiety is often explored in medicinal chemistry for its potential to modulate biological activity.[5][6][7]
Objective: To synthesize a novel N-substituted 1,4-benzodiazepine derivative.
Materials:
-
4-(Bromomethyl)benzo[d]dioxole
-
2-Aminobenzophenone
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium Azide (NaN₃)
-
Lithium Aluminium Hydride (LiAlH₄)
-
Diethyl Ether
-
Tetrahydrofuran (THF)
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
N-Alkylation of 2-Aminobenzophenone:
-
To a solution of 2-aminobenzophenone (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of 4-(Bromomethyl)benzo[d]dioxole (1.1 eq) in DMF dropwise.
-
Heat the reaction mixture to 60°C and stir for 12 hours.
-
After completion (monitored by TLC), cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-alkylated intermediate.
-
-
Reduction of the Carbonyl Group:
-
Suspend Lithium Aluminium Hydride (2.0 eq) in dry THF under an inert atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Add a solution of the N-alkylated intermediate (1.0 eq) in dry THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension and wash the solid with THF.
-
Concentrate the filtrate under reduced pressure to obtain the reduced amino alcohol intermediate.
-
-
Intramolecular Cyclization:
-
(This step would typically involve conversion of the alcohol to a leaving group followed by cyclization, or a Mitsunobu-type reaction to form the diazepine ring. The specific conditions would require optimization.)
-
-
Characterization:
-
The structure and purity of the final benzodiazepine analogue are confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the synthesis of the benzodiazepine analogue described in the experimental protocol.
Caption: Synthetic pathway for a novel benzodiazepine analogue.
Application in Drug Discovery
The benzo[d]dioxole scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities. Derivatives have been investigated as potential anticancer, antimicrobial, and antidiabetic agents.[2][8] Furthermore, the structural motif is present in compounds designed as auxin receptor agonists for promoting root growth.[9] The synthetic versatility of 4-(Bromomethyl)benzo[d]dioxole allows for the generation of diverse libraries of compounds for screening in drug discovery and agrochemical development programs. The bromomethyl group serves as a reactive handle for nucleophilic substitution and coupling reactions, enabling the construction of more complex molecular architectures.[2]
References
- 1. 4-(Bromomethyl)benzo[d][1,3]dioxole - CAS:101417-40-7 - Sunway Pharm Ltd [3wpharm.com]
- 2. Buy 5-(Bromomethyl)benzo[d][1,3]dioxole | 2606-51-1 [smolecule.com]
- 3. chemscene.com [chemscene.com]
- 4. Cas 2606-51-1,5-Bromomethylbenzo[1,3]dioxole | lookchem [lookchem.com]
- 5. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New Synthetic Routes to Triazolo-benzodiazepine Analogues: Expanding the Scope of the Bump-and-Hole Approach for Selective Bromo and Extra-Terminal (BET) Bromodomain Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
